Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .
Chemical Reactions Analysis
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The bromophenyl group may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: This compound has a similar isoxazole ring but with a phenyl group instead of a bromophenyl group.
5-Phenylisoxazole-3-carbohydrazide: This compound has a hydrazide group instead of the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
2006277-63-8 |
---|---|
Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
InChI Key |
FHOLMGNZJIMRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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